4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
- The synthesis of various 1,2,4-triazoles and their derivatives, including some that closely resemble 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated antimicrobial activities. For instance, a study by Bayrak et al. (2009) synthesized various compounds and found them to exhibit good or moderate antimicrobial activity. Similarly, Tien et al. (2016) studied compounds containing 1,2,4-triazole heterocycle for their antimicrobial activity against bacteria, mold, and yeast.
Corrosion Inhibition
- In the field of industrial chemistry, derivatives of this compound have been investigated for their corrosion inhibition properties. Yadav et al. (2013) explored benzimidazole derivatives as inhibitors for mild steel corrosion, demonstrating the potential of triazole compounds in protecting metals against corrosion.
Antitumor and Antioxidant Activities
- Some derivatives of 1,2,4-triazole have been studied for their antitumor and antioxidant activities. For example, Behalo et al. (2017) synthesized triazole derivatives and evaluated them for these activities, indicating the potential use of such compounds in cancer research.
Anticonvulsant Activity
- Research has also delved into the anticonvulsant properties of 1,2,4-triazole derivatives. Küçükgüzel et al. (2004) synthesized a series of triazole derivatives and evaluated their biological properties, including anticonvulsant activity.
Electrochemical Studies
- The electrochemical behavior of thiotriazoles, which are related to this compound, has been studied in aqueous-alcoholic media. Fotouhi et al. (2002) investigated the electrooxidation of such compounds, providing insights into their chemical behavior in different environments.
Mechanism of Action
Target of Action
It is structurally related to 4,4’-dmar , a synthetic stimulant drug, which has been studied extensively.
Mode of Action
A study on triazole-pyrimidine hybrids, which are structurally similar, suggests that these compounds may have neuroprotective and anti-inflammatory properties . They may inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
The related compound 4,4’-dmar has been found to have a bioavailability of 62% oral; 79% nasal; 91 - 935% smoked; 100% IV . The elimination half-life is 10-19 hours .
Result of Action
Related compounds have been found to have stimulant-type effects .
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBRNSIBHZNBGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351516 |
Source
|
Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138417-37-5 |
Source
|
Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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